Benzyl [(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetate
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Overview
Description
BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE is a chemical compound with the molecular formula C18H18N2O2S It is known for its unique structure, which includes a benzyl group, a cyano group, and a trimethylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE typically involves the reaction of benzyl 2-bromoacetate with 3-cyano-4,5,6-trimethylpyridine-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the trimethylpyridinyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]PROPIONATE
- BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]BUTYRATE
- BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]VALERATE
Uniqueness
The uniqueness of BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the trimethylpyridinyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzyl 2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C18H18N2O2S/c1-12-13(2)16(9-19)18(20-14(12)3)23-11-17(21)22-10-15-7-5-4-6-8-15/h4-8H,10-11H2,1-3H3 |
InChI Key |
ZSWOUTDLQPMOQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)OCC2=CC=CC=C2)C#N)C |
Origin of Product |
United States |
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